N-ethyl-4-methyl-1,3-benzothiazol-2-amine
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Overview
Description
N-ethyl-4-methyl-1,3-benzothiazol-2-amine: is a heterocyclic compound with the molecular formula C10H12N2S. It is a derivative of benzothiazole, which is known for its diverse biological and chemical properties.
Mechanism of Action
Target of Action
N-ethyl-4-methylbenzo[d]thiazol-2-amine, also known as N-ethyl-4-methyl-1,3-benzothiazol-2-amine, is a compound that has been found to have anti-inflammatory properties . The primary targets of this compound are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response by producing prostaglandins, which are compounds that promote inflammation, pain, and fever .
Mode of Action
This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation . Among the series of synthesized derivatives of this compound, some showed the highest IC 50 values for COX-1 inhibition .
Biochemical Pathways
The inhibition of COX-1 and COX-2 enzymes affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . The downstream effects of this inhibition include a reduction in inflammation, pain, and fever .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 enzymes . This results in a decrease in inflammation, pain, and fever .
Biochemical Analysis
Biochemical Properties
N-ethyl-4-methylbenzo[d]thiazol-2-amine has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to have anti-inflammatory properties, potentially through interactions with cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory response .
Cellular Effects
In terms of cellular effects, N-ethyl-4-methylbenzo[d]thiazol-2-amine has been shown to influence cell function in several ways. For example, it has been reported to have anti-inflammatory effects, which could influence cellular signaling pathways and gene expression
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-4-methyl-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones. One common method includes the use of microwave irradiation to facilitate the reaction, which significantly reduces reaction time and increases yield . Another approach involves the use of one-pot multicomponent reactions, which are efficient and environmentally friendly .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles. This includes the use of condensation reactions with 2-aminobenzenethiol and various carbonyl compounds under mild conditions. The use of catalysts and solvents that are less harmful to the environment is also emphasized .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-4-methyl-1,3-benzothiazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives .
Scientific Research Applications
Chemistry: N-ethyl-4-methyl-1,3-benzothiazol-2-amine is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of new heterocyclic compounds with potential biological activity .
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development .
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial, anticancer, and anti-inflammatory agent. Research is ongoing to explore its efficacy and safety in these roles .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in materials science .
Comparison with Similar Compounds
- 4-methyl-1,3-benzothiazol-2-amine
- N-ethylbenzothiazol-2-amine
- N-methyl-4-methyl-1,3-benzothiazol-2-amine
Comparison: N-ethyl-4-methyl-1,3-benzothiazol-2-amine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .
Properties
IUPAC Name |
N-ethyl-4-methyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-3-11-10-12-9-7(2)5-4-6-8(9)13-10/h4-6H,3H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEPBFKXMZBPFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(C=CC=C2S1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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